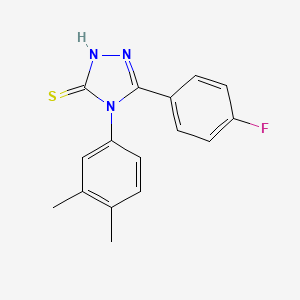
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DFTT, and it has been found to possess several unique properties that make it an ideal candidate for various applications.
Wissenschaftliche Forschungsanwendungen
DFTT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antifungal and antibacterial properties, and it has been used to develop new drugs for the treatment of infectious diseases. Furthermore, DFTT has been found to exhibit significant anticancer activity, and it has been used to develop new chemotherapeutic agents. Additionally, DFTT has been found to possess potent antioxidant properties, and it has been used to develop new drugs for the treatment of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of DFTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells. Furthermore, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DFTT has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Furthermore, DFTT has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
DFTT possesses several advantages for lab experiments. It is readily available, and it can be synthesized in high purity and yield. Furthermore, DFTT exhibits potent activity against various microorganisms and cancer cells, making it an ideal candidate for drug development. However, DFTT also has some limitations. Its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of DFTT. One potential direction is the development of new drugs for the treatment of infectious diseases and cancer. Furthermore, DFTT may be used to develop new antioxidants for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DFTT and its potential toxicity.
Synthesemethoden
The synthesis of DFTT involves the reaction of 3,4-dimethylphenylhydrazine, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent, and the resulting product is purified using column chromatography. This method has been found to be highly efficient, and it yields DFTT in high purity and yield.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-3-8-14(9-11(10)2)20-15(18-19-16(20)21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKQSWTUJGMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)
![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
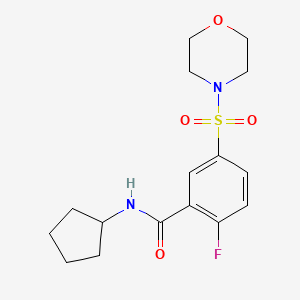
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)
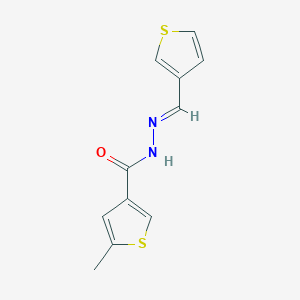
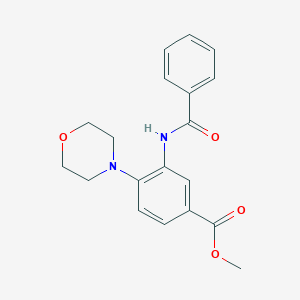
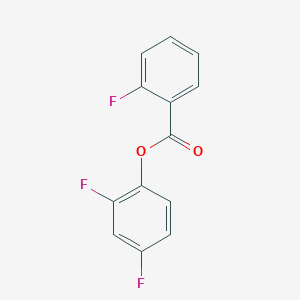
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)